molecular formula C9H16O2 B091118 2,6-Dimethyl-3,5-heptanedione CAS No. 18362-64-6

2,6-Dimethyl-3,5-heptanedione

Cat. No. B091118
CAS RN: 18362-64-6
M. Wt: 156.22 g/mol
InChI Key: CEGGECULKVTYMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07388061B2

Procedure details

Synthesis procedure was similar to that described in synthetic example 19(1), except that 3,5-heptandione was replaced by 2,6-dimethyl-3,5-heptandione, and finally the product was purified by distilling under reduced pressure. 2,6-dimethyl-3,5-heptandiol as a colorless liquid was obtained with a yield of 90%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CCC(=O)CC(=O)CC.[CH3:10][CH:11]([C:13](=[O:20])[CH2:14][C:15](=[O:19])[CH:16]([CH3:18])[CH3:17])[CH3:12]>>[CH3:18][CH:16]([CH:15]([OH:19])[CH2:14][CH:13]([OH:20])[CH:11]([CH3:12])[CH3:10])[CH3:17]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCC(CC(CC)=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)C(CC(C(C)C)=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Synthesis procedure
CUSTOM
Type
CUSTOM
Details
finally the product was purified
DISTILLATION
Type
DISTILLATION
Details
by distilling under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC(C)C(CC(C(C)C)O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.